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Compound of Interest

Compound Name: CpCo(CO)2

Cat. No.: B8544727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclopentadienylcobalt dicarbonyl, a

significant organometallic compound in modern synthesis. It covers its fundamental properties,

synthesis, spectroscopic characterization, and key applications, with a focus on its role as a

catalyst.

Core Properties and Formula
Cyclopentadienylcobalt dicarbonyl, abbreviated as CpCo(CO)₂, is a half-sandwich complex

featuring a cobalt atom bonded to a cyclopentadienyl (Cp) ring and two carbonyl (CO) ligands.

[1] This dark red, air-sensitive liquid is a versatile reagent and catalyst in organic synthesis,

particularly in cycloaddition reactions.[1] It is soluble in common organic solvents but insoluble

in water.[1]

Quantitative Data Summary
The key physical and chemical properties of CpCo(CO)₂ are summarized in the table below for

easy reference.
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Property Value

Molecular Formula (C₅H₅)Co(CO)₂ or C₇H₅CoO₂

Molecular Weight 180.05 g/mol [1]

Appearance Dark red to black liquid[1]

Density 1.35 g/cm³[1]

Melting Point -22 °C[1]

Boiling Point 139-140 °C (at 710 mmHg)[1]

Solubility
Insoluble in water; Soluble in common organic

solvents[1]

CAS Number 12078-25-0

Synthesis and Experimental Protocols
CpCo(CO)₂ can be synthesized through two primary methods. The choice of method may

depend on the available starting materials and equipment.

Synthesis Workflow Diagram
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Caption: General workflows for the synthesis of CpCo(CO)₂.

Experimental Protocol 1: From Dicobalt Octacarbonyl
and Cyclopentadiene
This is the most common and commercially used method for preparing CpCo(CO)₂.[1]

Reaction: Co₂(CO)₈ + 2 C₅H₆ → 2 (C₅H₅)Co(CO)₂ + H₂ + 4 CO

Procedure:

In a well-ventilated fume hood, a solution of dicobalt octacarbonyl in an inert solvent (e.g.,

hexane or toluene) is prepared in a reaction vessel equipped with a reflux condenser and a

dropping funnel.
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Freshly cracked cyclopentadiene is added dropwise to the solution at room temperature with

stirring.

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored

by the evolution of hydrogen and carbon monoxide gas.

After the reaction is complete, the mixture is cooled to room temperature and filtered to

remove any solid byproducts.

The solvent is removed from the filtrate under reduced pressure.

The resulting crude product, a dark red oil, is purified by vacuum distillation to yield pure

CpCo(CO)₂.

Experimental Protocol 2: From Cobaltocene
This method involves the high-pressure carbonylation of cobaltocene.

Reaction: Co(C₅H₅)₂ + 2 CO → (C₅H₅)Co(CO)₂ + other products

Procedure:

Cobaltocene is placed in a high-pressure autoclave.

The autoclave is flushed with an inert gas and then pressurized with carbon monoxide to

several hundred atmospheres.

The vessel is heated to an elevated temperature (e.g., 100-200 °C) with stirring.

After the reaction period, the autoclave is cooled, and the excess pressure is carefully

vented.

The product is extracted with an organic solvent, and the resulting solution is filtered.

The solvent is removed under reduced pressure, and the product is purified, typically by

distillation or chromatography.

Spectroscopic Characterization
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The identification and characterization of CpCo(CO)₂ are routinely performed using infrared

(IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: CpCo(CO)₂ exhibits two strong and characteristic ν(CO) stretching

bands in its IR spectrum, which are indicative of the two terminal carbonyl ligands. These

bands are typically observed at:

~2030 cm⁻¹

~1960 cm⁻¹[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A single, sharp resonance is expected for the five equivalent protons of the

cyclopentadienyl ring. In a substituted derivative, dicarbonyl(η⁵-N-

methylcarbamoylcyclopentadienyl)cobalt, the protons of the Cp ring resonate at δ 5.38 and δ

5.18.

¹³C NMR: Two distinct signals are expected: one for the carbons of the cyclopentadienyl ring

and another for the carbonyl carbons. The chemical shift for the carbonyl carbons in similar

metal carbonyl complexes typically appears in the range of 200-220 ppm.

Reactivity and Applications in Synthesis
CpCo(CO)₂ is a highly valuable catalyst, primarily for the [2+2+2] cyclotrimerization of alkynes

to form substituted benzene rings.[1] This reaction is a powerful tool for the construction of

complex aromatic systems.

Catalytic Cycle of Alkyne Cyclotrimerization
The catalytic cycle for the CpCo(CO)₂-mediated alkyne cyclotrimerization is believed to

proceed through the following key steps:

Ligand Dissociation: The reaction is initiated by the thermal or photochemical dissociation of

one or two CO ligands from the cobalt center to create vacant coordination sites.

Alkyne Coordination: Two alkyne molecules coordinate to the cobalt center.
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Oxidative Coupling: The two coordinated alkynes undergo oxidative coupling to form a

cobaltacyclopentadiene intermediate.

Third Alkyne Coordination & Insertion: A third alkyne molecule coordinates to the

cobaltacyclopentadiene and subsequently inserts into a cobalt-carbon bond, forming a

cobaltacycloheptatriene or undergoes a Diels-Alder-type reaction.

Reductive Elimination: The cycle is completed by the reductive elimination of the substituted

benzene product, regenerating the active cobalt catalyst.
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Caption: Catalytic cycle for alkyne cyclotrimerization by CpCo(CO)₂.

Other Applications
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Pyridone Synthesis: CpCo(CO)₂ can catalyze the co-cyclotrimerization of alkynes and nitriles

to synthesize substituted pyridines.[1]

Precursor to other Organocobalt Complexes: It serves as a starting material for the synthesis

of other cobalt complexes through the substitution of its carbonyl ligands.[1]

Molecular Structure
The molecular geometry of CpCo(CO)₂ is often described as a "piano stool" structure, with the

cyclopentadienyl ring acting as the "seat" and the two carbonyl ligands and the cobalt atom

forming the "legs".

Caption: Schematic structure of CpCo(CO)₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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